2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester
Description
Molecular Architecture and Constitutional Isomerism
The molecular architecture of this compound is characterized by a quinoline bicyclic core system with specific substitution patterns that define its structural identity. The compound possesses the molecular formula C15H17NO2 and exhibits a molecular weight of 243.30 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl 2,5,7-trimethylquinoline-3-carboxylate, reflecting the systematic naming convention for this class of heterocyclic esters.
The constitutional framework consists of a fused benzene-pyridine ring system where three methyl substituents occupy the 2, 5, and 7 positions of the quinoline nucleus. The ethyl carboxylate group is positioned at the 3-carbon of the quinoline ring, creating a specific geometric arrangement that influences the compound's physicochemical properties. The canonical Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CC2=C(C=C(C=C2N=C1C)C)C, provides a linear encoding of the molecular connectivity.
Examination of the rotational characteristics reveals three rotatable bonds within the molecular structure, primarily associated with the ethyl ester functionality. This limited rotational freedom contributes to the compound's conformational stability while maintaining sufficient flexibility for molecular interactions. The topological polar surface area measures 39.2 square angstroms, indicating moderate polarity characteristics that influence solubility and membrane permeability properties.
| Property | Value | Reference Method |
|---|---|---|
| Heavy Atom Count | 18 | Computed by PubChem |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 39.2 Ų | Computed by Cactvs 3.4.6.11 |
The compound exhibits no defined or undefined atom stereocenters, indicating an absence of chiral centers within the molecular framework. Similarly, the absence of defined or undefined bond stereocenters confirms that the molecule does not possess geometric isomerism. This structural characteristic simplifies the stereochemical considerations for synthetic applications and biological evaluations.
The molecular complexity index, calculated as 305 using Cactvs computational methods, reflects the intricate nature of the substituted quinoline system. This value incorporates factors such as ring complexity, heteroatom content, and substitution patterns, providing a quantitative measure of structural sophistication that correlates with synthetic challenges and potential biological activity.
Quantum Chemical Calculations of Electronic Structure
Density functional theory calculations have provided comprehensive insights into the electronic structure and quantum chemical properties of this compound and related quinoline derivatives. These computational investigations utilize advanced methodologies to elucidate molecular orbital characteristics, charge distribution patterns, and reactivity descriptors that govern chemical behavior.
The frontier molecular orbital analysis reveals critical information about the compound's electronic properties through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. For quinoline systems similar to the target compound, computational studies using density functional theory at the B3LYP/6-31G′(d,p) level demonstrate characteristic energy gaps that influence photophysical properties and chemical reactivity. The molecular orbital compositions indicate charge delocalization patterns across the quinoline aromatic system, with significant contributions from both the benzene and pyridine ring components.
Electronic structure calculations for quinoline derivatives typically reveal highest occupied molecular orbital energies ranging from approximately -6.6 to -7.0 electron volts, while lowest unoccupied molecular orbital energies fall between -1.5 to -2.0 electron volts. These energy values translate to frontier molecular orbital energy gaps of approximately 4.5 to 5.5 electron volts, indicating moderate chemical stability and selective reactivity patterns characteristic of electron-deficient heterocyclic systems.
Molecular electrostatic potential surface analysis provides visualization of charge distribution and identifies regions of electrophilic and nucleophilic character within the molecular framework. These calculations reveal that the quinoline nitrogen atom and carbonyl oxygen atoms of the ester group represent primary sites for electrophilic interactions, while the aromatic carbon atoms exhibit varying degrees of electron density depending on their position relative to the electron-withdrawing nitrogen and ester functionalities.
| Quantum Chemical Descriptor | Typical Range for Quinoline Derivatives | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.6 to -7.0 eV | Density Functional Theory B3LYP |
| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 eV | Density Functional Theory B3LYP |
| Energy Gap | 4.5 to 5.5 eV | Density Functional Theory B3LYP |
| Dipole Moment | 2.0 to 4.0 Debye | Density Functional Theory B3LYP |
Natural bond orbital analysis reveals the extent of orbital mixing and hyperconjugative interactions within the molecular framework. These calculations demonstrate significant π-electron delocalization across the quinoline aromatic system, with the methyl substituents contributing electron-donating inductive effects that modulate the electronic properties of the heterocyclic core. The ethyl ester group introduces electron-withdrawing character through its carbonyl functionality, creating an electronic push-pull system that influences both ground-state properties and excited-state behavior.
Time-dependent density functional theory calculations predict absorption spectra and excited-state properties, providing insights into the photophysical characteristics of the compound. These computations reveal electronic transitions corresponding to π to π* excitations within the quinoline chromophore, with wavelengths typically ranging from 250 to 350 nanometers depending on the specific substitution pattern and environmental factors.
Chemical reactivity descriptors derived from frontier molecular orbital energies include electronegativity, chemical hardness, and chemical softness parameters. For quinoline derivatives, electronegativity values typically range from 3.8 to 4.2 electron volts, while chemical hardness values fall between 2.2 to 2.8 electron volts. These parameters provide quantitative measures of the compound's tendency to participate in electron transfer processes and its resistance to chemical modification.
Crystallographic Characterization and Packing Behavior
Crystallographic analysis of this compound requires examination of solid-state packing arrangements and intermolecular interactions that govern crystal stability and physical properties. While direct crystallographic data for this specific compound is limited in the available literature, structural insights can be derived from closely related quinoline derivatives that exhibit similar molecular frameworks and functional group arrangements.
Related quinoline ester compounds demonstrate characteristic crystallographic features that provide insight into expected packing behavior for this compound. Crystallographic studies of analogous compounds reveal that quinoline derivatives typically adopt planar or near-planar conformations of the heterocyclic ring system, with the aromatic rings maintaining coplanarity to maximize π-electron overlap and minimize steric hindrance.
The presence of the ethyl ester functionality introduces additional conformational considerations, as the carboxylate group can adopt various orientations relative to the quinoline plane. Crystallographic analysis of related quinoline carboxylate esters indicates that the ester group frequently adopts conformations where the carbonyl oxygen and ethyl chain minimize steric interactions with the quinoline methyl substituents. Torsion angle measurements for similar compounds reveal C-O-C-C dihedral angles ranging from 160 to 180 degrees, indicating nearly antiperiplanar arrangements that optimize molecular packing efficiency.
Intermolecular interactions in quinoline ester crystals are primarily governed by van der Waals forces, π-π stacking interactions between aromatic systems, and dipole-dipole interactions involving the ester carbonyl groups. The absence of hydrogen bond donors in this compound limits the formation of strong directional intermolecular interactions, suggesting that crystal packing is predominantly influenced by molecular shape complementarity and dispersion forces.
| Crystallographic Parameter | Related Quinoline Esters | Measurement Technique |
|---|---|---|
| Unit Cell Symmetry | Tetragonal P4̅21c | X-ray Crystallography |
| Quinoline Ring Planarity | < 0.05 Å deviation | Least-squares plane analysis |
| Ester Group Torsion Angle | 160-180° | Crystallographic analysis |
| Intermolecular Spacing | 3.4-3.8 Å | van der Waals contact analysis |
Analysis of molecular packing arrangements in related quinoline compounds reveals characteristic herringbone or layered motifs where molecules arrange to maximize aromatic-aromatic interactions while accommodating the three-dimensional requirements of the methyl and ester substituents. The trimethyl substitution pattern of the target compound is expected to influence crystal packing through steric effects that may prevent close approach of neighboring molecules in certain orientations.
Thermal analysis considerations for quinoline ester compounds indicate moderate thermal stability with decomposition temperatures typically ranging from 200 to 300 degrees Celsius. The crystal lattice energy and intermolecular interaction strength contribute to melting point characteristics, with similar compounds exhibiting melting points between 80 and 150 degrees Celsius depending on molecular weight and packing efficiency.
Crystal morphology predictions based on molecular structure suggest that this compound may form prismatic or needle-like crystals, reflecting the anisotropic molecular shape and preferred packing directions. The extended aromatic system favors growth along crystallographic directions that maximize π-π interactions, while the bulky methyl substituents may limit growth perpendicular to the quinoline plane.
Properties
IUPAC Name |
ethyl 2,5,7-trimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-10(3)6-9(2)7-14(12)16-11(13)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPXAGBVZQSZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2N=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588929 | |
| Record name | Ethyl 2,5,7-trimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-02-9 | |
| Record name | Ethyl 2,5,7-trimethyl-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,5,7-trimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Cyclization of Substituted Anilines with β-Ketoesters or β-Diesters
One of the most common routes involves condensation of substituted anilines with β-ketoesters or β-diester compounds, followed by cyclization to form the quinoline ring and subsequent ester formation at position 3.
- For example, condensation of substituted arylamines with diethyl acetosuccinate, followed by cyclization in diphenyl ether at elevated temperatures (~250°C), affords quinoline-3-acetic acid esters.
- The ester group is often introduced via the β-ketoester or β-diester reagent, which upon cyclization forms the quinoline-3-carboxylic acid ethyl ester framework.
One-Step Reductive Cyclization Using o-Nitrobenzaldehydes
A more recent and efficient method involves reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of tin(II) chloride dihydrate (SnCl2·2H2O) in refluxing ethanol.
- This one-step procedure yields 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters with high efficiency and mild conditions.
- Although this method is described for 2,4-unsubstituted derivatives, it can be adapted for methyl-substituted quinolines by using appropriately substituted o-nitrobenzaldehydes.
Specific Preparation Methods Relevant to 2,5,7-Trimethylquinoline-3-carboxylic Acid Ethyl Ester
Stepwise Synthesis via Substituted Anilines and Diethyl Acetosuccinate
- Step 1: Condensation of 2,5,7-trimethylaniline with diethyl acetosuccinate under mild acidic conditions, often in the presence of phosphorus pentoxide (P2O5) to promote dehydration and condensation.
- Step 2: Heating the resultant ethyl 2-(ethoxycarbonylmethyl)-3-(arylamino)crotonate intermediate in diphenyl ether at ~250°C to induce cyclization forming the quinoline ring.
- Step 3: Hydrolysis of the ester intermediate with aqueous sodium hydroxide followed by acidification to yield the quinoline-3-carboxylic acid.
- Step 4: Re-esterification with ethanol under acidic conditions to obtain the ethyl ester derivative.
This method is supported by spectral data (IR, NMR, mass spectrometry) confirming the formation of quinoline-3-carboxylic acid esters with methyl substitutions.
Catalytic Carbonylation of Substituted 2,3-Dichloroquinolines
- Palladium-catalyzed carbonylation of substituted 2,3-dichloroquinolines in the presence of triphenylphosphine and carbon monoxide under elevated pressure (~20 atm) at 140-150°C can yield dimethyl quinoline dicarboxylates.
- Subsequent hydrolysis and thermal decarboxylation steps convert dicarboxylates to quinoline-3-carboxylic acids, which can be esterified to ethyl esters.
- This method allows introduction of methyl groups at specific positions by starting from appropriately substituted dichloroquinolines.
Alkylation of Quinoline-3-Carboxylic Acid Esters
- After obtaining the quinoline-3-carboxylic acid ethyl ester core, alkylation at nitrogen (N-1) or other positions can be performed using alkyl halides (e.g., ethyl iodide) in the presence of potassium carbonate and polar aprotic solvents like dimethylformamide (DMF) at 110-120°C.
- This step is useful for introducing ethyl groups or other alkyl substituents to fine-tune the compound’s properties.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation & Cyclization | 2,5,7-Trimethylaniline + Diethyl acetosuccinate | P2O5, diphenyl ether (250°C), NaOH hydrolysis | ~60-85 | Classical, robust, requires high temp cyclization |
| One-Step Reductive Cyclization | Substituted o-nitrobenzaldehydes + 3,3-diethoxypropionic acid ethyl ester | SnCl2·2H2O, reflux ethanol | High | Mild, efficient, adaptable to methyl-substitutions |
| Pd-Catalyzed Carbonylation | 2,3-Dichloroquinoline derivatives | PdCl2, PPh3, CO (20 atm), 140-150°C | 60-80 | Allows regioselective methyl group introduction |
| Alkylation of Ester | Quinoline-3-carboxylic acid ethyl ester | Ethyl iodide, K2CO3, DMF, 110-120°C | 70-75 | Post-synthesis modification of N-substitution |
Research Findings and Analytical Data
- Spectroscopic Confirmation: IR spectra show characteristic carbonyl stretches for ester (1700-1750 cm⁻¹) and lactone groups; NMR confirms methyl substitutions and ester groups.
- Thermal Stability: Melting points typically range from 140°C to 290°C depending on substitution pattern and purity, indicating good thermal stability.
- Yield Optimization: Use of diphenyl ether as a high boiling solvent and controlled reflux conditions improves cyclization yield and purity.
- Safety Notes: High-temperature cyclization (>95°C) requires controlled heating to prevent runaway reactions; continuous flow reactors are recommended for scale-up.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, research involving various microorganisms such as Bacillus subtilis and Escherichia coli has shown that compounds similar to 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester possess notable antibacterial effects .
- Antiviral Properties :
- Cancer Treatment :
Synthetic Chemistry Applications
- Building Block for Synthesis :
- Palladium-Catalyzed Reactions :
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antiviral Activity | Cancer Treatment Potential |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| 4-Alkylcarbonylmethyl quinolines | High | Moderate | Significant |
| Hydroxyquinoline derivatives | Low | High | Moderate |
Case Studies
-
Study on Antibacterial Properties :
- In a study published in the Journal of Antibiotics, researchers tested several quinoline derivatives against common bacterial strains. The results indicated that the derivatives exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to traditional antibiotics .
- Research on Antiviral Efficacy :
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives with varying substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison with analogous compounds:
Structural Analogues with Methyl Substituents
2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS: 110139-48-5) Molecular Formula: C₁₅H₁₇NO₂ (same as target compound). Key Difference: Methyl groups at positions 2, 5, and 8 instead of 2, 5, and 6.
2,6,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS: 948291-48-3) Molecular Formula: C₁₅H₁₇NO₂. Key Difference: Methyl groups at positions 2, 6, and 7. Synthesis: Similar esterification pathways but requires distinct starting materials for regioselective methylation .
Derivatives with Functional Group Variations
Ethyl 4-Hydroxy-7-Trifluoromethyl-3-Quinolinecarboxylate (CAS: N/A) Molecular Formula: C₁₃H₁₀F₃NO₃. Key Features: A hydroxyl group at position 4 and a trifluoromethyl group at position 7. Properties: Enhanced electron-withdrawing effects from -CF₃ improve metabolic stability compared to methyl groups .
2,7-Dimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS: 892874-65-6) Molecular Formula: C₁₄H₁₅NO₂. Key Difference: Only two methyl groups (positions 2 and 7). Applications: Simpler structure reduces lipophilicity (logP ≈ 2.8), making it less suitable for membrane penetration in drug design .
Chlorinated and Cyano-Substituted Analogues
2,5-Dichloro-8-Methylquinoline-3-Carbonitrile (CAS: 948291-30-3) Molecular Formula: C₁₂H₇Cl₂N₂. Key Features: Chlorine atoms at positions 2 and 5, and a cyano group at position 3. Reactivity: High electrophilicity due to -CN, enabling nucleophilic substitution reactions .
Data Table: Key Properties of Comparable Compounds
Biological Activity
2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS No. 948291-02-9) is a quinoline derivative characterized by a unique substitution pattern that may influence its biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and organic synthesis due to its structural features and biological interactions.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 243.3 g/mol. The compound features:
- A quinoline core structure.
- Three methyl groups at positions 2, 5, and 7.
- An ethyl ester functional group at position 3.
This configuration allows for diverse chemical reactivity and potential biological interactions.
Cytotoxicity and Cancer Research
A study on similar quinoline derivatives demonstrated significant cytotoxic effects against various human cancer cell lines such as MCF-7 and A2780. These compounds were shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization . While direct studies on this compound are sparse, its structural similarity to these active compounds implies it may possess comparable anticancer properties.
Enzyme Interaction
Preliminary research suggests that this compound may interact with enzymes involved in inflammation or infection pathways. The presence of the carboxylic acid moiety allows for typical reactions such as enzyme inhibition or activation through competitive binding at active sites. Further quantitative studies are necessary to elucidate these interactions fully.
Study on Quinoline Derivatives
A comparative study evaluated the biological activity of several quinoline derivatives. The results indicated that compounds with similar structural features to this compound exhibited moderate to significant cytotoxicity against cancer cells. The most potent derivatives were those that effectively arrested the cell cycle at the G2/M phase and induced apoptosis .
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods involving the modification of the quinoline scaffold. The ability to undergo electrophilic aromatic substitution reactions allows for further derivatization of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,5-Dimethylquinoline-3-carboxylic acid ethyl ester | Two methyl groups at positions 2 and 5 | Less sterically hindered than trimethyl variant |
| 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester | Methyl group at position 8 | Different spatial arrangement affects reactivity |
| 4-Methylquinoline-3-carboxylic acid ethyl ester | Methyl group at position 4 | Exhibits different biological activities due to position |
The unique substitution pattern of this compound may influence its biological activity compared to these structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester, and how can purity be optimized?
- The compound can be synthesized via condensation reactions using triethyl methanetricarboxylate and substituted anilines under acidic conditions. Key steps include refluxing in ethanol with catalytic sulfuric acid to promote esterification. Purity optimization involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify substituent positions .
Q. How should researchers characterize the structural integrity of this compound?
- Use ¹H NMR to identify methyl groups (δ 2.3–2.7 ppm for aromatic methyl; δ 1.3–1.5 ppm for ethyl ester). ¹³C NMR confirms carbonyl (δ ~165 ppm) and ester (δ ~60 ppm) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve ambiguities in substituent positioning .
Q. What solvent systems are optimal for solubility and stability studies?
- The compound is lipophilic; solubilize in DMSO or DMF for biological assays. For stability, avoid prolonged exposure to light or moisture. Store at –20°C under inert gas (argon) to prevent ester hydrolysis. Monitor degradation via TLC (silica gel, UV visualization) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5,7-trimethyl groups influence reactivity in further functionalization?
- The 2- and 7-methyl groups create steric hindrance, limiting electrophilic substitution at adjacent positions. Quantum mechanical calculations (DFT) can predict reactive sites. Experimentally, bromination or nitration may occur preferentially at the 4-position. Monitor regioselectivity via LC-MS and compare with computational models .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- If inconsistent IC₅₀ values arise (e.g., enzyme vs. cell-based assays), validate target engagement using orthogonal methods:
- Enzyme assays: Directly measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular models: Use CRISPR-edited cell lines to confirm on-target effects.
- Pharmacokinetics: Assess membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to explain discrepancies .
Q. How can researchers design dose-response experiments to evaluate dual inhibitory effects (e.g., anti-inflammatory and anticancer)?
- Use a matrix approach:
- In vitro: Test concentrations from 1 nM–100 µM in cancer (e.g., MCF-7) and macrophage (RAW 264.7) cell lines. Measure viability (MTT) and cytokine release (ELISA for TNF-α/IL-6).
- Mechanistic studies: Perform Western blotting for NF-κB/pSTAT3 pathways.
- Data normalization: Express results relative to positive controls (e.g., doxorubicin for cancer; dexamethasone for inflammation) .
Q. What analytical methods troubleshoot low yields in large-scale synthesis?
- Common issues include byproduct formation (e.g., decarboxylation). Mitigate via:
- Reaction monitoring: In-situ FTIR to track carbonyl intermediates.
- Byproduct identification: LC-MS/MS to detect side products (e.g., demethylated derivatives).
- Process optimization: Use flow chemistry for better heat/mass transfer or switch to microwave-assisted synthesis to reduce reaction time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
